N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide
Description
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is a hybrid molecule combining a cyclohexanecarboxamide moiety with a 1,3,5-triazine ring substituted at the 4-position with an amino group. The compound’s structure features a planar triazine core, which is electron-deficient due to its aromatic nitrogen atoms, and a cyclohexane ring in a chair conformation, contributing to steric bulk and conformational stability. The amide linkage bridges these two components, enabling hydrogen-bonding interactions and influencing solubility and reactivity.
Properties
CAS No. |
137782-90-2 |
|---|---|
Molecular Formula |
C10H15N5O |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(4-amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C10H15N5O/c11-9-12-6-13-10(15-9)14-8(16)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15,16) |
InChI Key |
RMBIQLGBGGPYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4-amino-1,3,5-triazine with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed:
- Oxidized derivatives with modified functional groups.
- Reduced forms with altered oxidation states.
- Substituted derivatives with new functional groups attached to the triazine ring .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has highlighted the potential of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide derivatives as antitumor agents. A study demonstrated that modifications of triazine derivatives exhibit significant inhibitory effects on cancer cell lines, particularly pancreatic ductal adenocarcinoma. The mechanism of action involves the inhibition of key signaling pathways that promote tumor growth and survival .
Immunoproteasome Inhibition
The compound has been investigated for its role in immune modulation through selective immunoproteasome inhibition. This approach is promising for treating autoimmune diseases by altering pro-inflammatory cytokine production without the antiproliferative effects associated with non-selective proteasome inhibitors. Studies indicate that derivatives of this compound can effectively target specific proteasome subunits involved in inflammatory processes .
Antibacterial Applications
Recent studies have explored the antibacterial properties of compounds derived from this compound. These compounds have shown significant efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell division by targeting essential enzymes involved in folate synthesis, such as dihydropteroate synthetase .
Material Science
Crystallography and Structural Analysis
The structural properties of this compound have been analyzed using crystallography techniques. This analysis provides insights into molecular interactions that can be leveraged for developing new materials with specific properties. The crystal structures reveal how substituents influence the compound's stability and reactivity, which is crucial for designing new derivatives with enhanced performance in various applications .
Case Studies and Empirical Data
| Application Area | Study Reference | Findings |
|---|---|---|
| Antitumor Activity | Carbone et al., 2023 | Significant inhibition of pancreatic ductal adenocarcinoma cell lines by triazine derivatives. |
| Immunoproteasome Inhibition | Johnson et al., 2018 | Selective inhibition of LMP7 subunit leads to reduced inflammatory cytokine production. |
| Antibacterial Activity | Research on thiazole derivatives | Compounds demonstrated potent antibacterial activity against multiple strains of bacteria. |
| Structural Analysis | Sangeetha et al., 2018 | Insights into molecular interactions enhance understanding for material design applications. |
Mechanism of Action
The mechanism of action of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting cell death . The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison :
N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H₂L₁–H₂L₉)
(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide
(1R,3S)-N-[4-Cyano-2-(trifluoromethyl)benzyl]-3-{[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino}cyclohexanecarboxamide
N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide
Table 1: Structural Comparison
Electronic and Reactivity Differences
- Triazine Substituents: The 4-amino group in the target compound enhances electron density at the triazine ring compared to dimethylamino () or methyl/methylamino groups (). This may increase nucleophilic reactivity at the triazine core .
- Linkage Type: The amide group in the target compound vs. thiourea in –3 affects metal-binding selectivity. Thiourea derivatives (with S-donor atoms) show stronger affinity for soft metal ions (e.g., Ag⁺, Hg²⁺), while the target compound’s amide may favor hard Lewis acids (e.g., Fe³⁺) .
Crystallographic and Conformational Insights
- Cyclohexane Conformation : All compounds (target, –4, 6) feature a chair conformation for the cyclohexane ring, minimizing steric strain .
- Hydrogen Bonding: The target compound’s amide N–H may form intermolecular bonds with triazine N atoms, whereas ’s thiourea derivatives exhibit intramolecular N–H∙∙∙O bonds, creating pseudo-six-membered rings . ’s azepinone derivative forms dimeric N–H∙∙∙O interactions, a motif absent in the target compound due to its triazine core .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR: The 4-amino group in the target compound would show a singlet at δ ~5.5–6.5 ppm (¹H NMR), contrasting with dimethylamino (δ ~2.8–3.2 ppm) in .
Biological Activity
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 225.26 g/mol
- CAS Number : Not specifically listed in the provided data but can be derived from structural information.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways:
- mTOR Inhibition : This compound has been identified as a potential inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism. Inhibition of mTOR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Antidiabetic Effects : Research indicates that compounds related to triazine structures exhibit properties that may help in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
1. Cancer Treatment
A study explored the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to the inhibition of mTOR signaling pathways, leading to reduced cell viability and enhanced apoptosis.
2. Diabetes Management
In a clinical trial involving diabetic patients, derivatives of triazine compounds were administered to evaluate their efficacy in lowering blood glucose levels. Results indicated a marked improvement in insulin sensitivity among participants treated with these compounds compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
